Meta-Hydroxyl Positioning Alters Physicochemical Profile Relative to Ortho and Para Regioisomers
The meta-hydroxyl substitution of 3-(3-hydroxyphenyl)oxetan-3-ol provides a predicted pKa (phenolic OH) of approximately 9.2–10.3, compared with the ortho isomer where intramolecular H-bonding lowers the apparent pKa by ~0.5–1.0 log units, and the para isomer which exhibits a predicted pKa ~10.0–10.5 [1]. The TPSA (topological polar surface area) for the meta compound is 49.69 Ų with a calculated LogP of 0.61, whereas the unsubstituted phenyl analog 3-phenyloxetan-3-ol (CAS 699-73-0) has a TPSA of 29.46 Ų and a predicted LogP of 1.34 . This 20.2 Ų increase in TPSA and 0.73 log-unit reduction in LogP translates to measurably different membrane permeation behavior relevant for CNS drug design decisions [2].
| Evidence Dimension | Polar surface area (TPSA) and lipophilicity (LogP) |
|---|---|
| Target Compound Data | TPSA = 49.69 Ų; Calculated LogP = 0.61 |
| Comparator Or Baseline | 3-Phenyloxetan-3-ol (CAS 699-73-0): TPSA = 29.46 Ų; Calculated LogP = 1.34 |
| Quantified Difference | ΔTPSA = +20.2 Ų (68.7% increase); ΔLogP = −0.73 (54.5% reduction in lipophilicity) |
| Conditions | Calculated using ChemAxon software; values reported by Leyan supplier specification sheet |
Why This Matters
A >20 Ų increase in TPSA combined with a 0.73 log-unit decrease in LogP places the meta-hydroxyphenyl analog in a distinctly different property space for blood-brain barrier permeability prediction, making it a more suitable choice for peripheral target programs requiring reduced CNS penetration or, conversely, for optimization toward specific CNS drug-like profiles.
- [1] Ballatore C, et al. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Med Chem Lett. 2017;8(8):864–868. doi:10.1021/acsmedchemlett.7b00212. View Source
- [2] Alves FRF, et al. Chemical Space Exploration of Oxetanes. Int J Mol Sci. 2020;21(21):8199. Table 1: Oxetane derivatives and their physicochemical properties. doi:10.3390/ijms21218199. View Source
